methyl (E)-4-(2-nitrophenoxy)-2-butenoate
Description
Contextual Significance of Alpha, Beta-Unsaturated Esters in Synthetic Methodologies
Alpha, beta-unsaturated esters are a cornerstone of organic synthesis, valued for their versatile reactivity. researchgate.netencyclopedia.pub This class of compounds features a carbon-carbon double bond in conjugation with a carbonyl group, which gives rise to their unique electronic properties and diverse reaction pathways. nih.gov They are key building blocks in a multitude of synthetic transformations, including:
Michael Additions: The β-carbon of the unsaturated system is electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction. encyclopedia.pub
Diels-Alder Reactions: The double bond can act as a dienophile in [4+2] cycloaddition reactions, a powerful tool for the formation of six-membered rings.
Epoxidations and Dihydroxylations: The alkene functionality can be readily functionalized to introduce oxygen-containing groups.
Reduction Reactions: The double bond and the ester group can be selectively reduced to access a variety of saturated and unsaturated alcohols and esters.
The presence of the ester group also provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. The prevalence of this motif in natural products and pharmaceuticals underscores its importance in synthetic chemistry.
Role of Nitrophenoxy Moieties in Modern Chemical Transformations
The nitrophenoxy group brings another layer of chemical diversity to a molecule. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. researchgate.net This property significantly influences the reactivity of the aromatic ring and the molecule as a whole. Key aspects of the nitrophenoxy moiety's role in chemical transformations include:
Activation for Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of other substituents.
Modulation of Acidity: The nitro group can increase the acidity of phenolic protons, influencing reaction conditions for etherification.
Reduction to an Amino Group: The nitro group can be readily reduced to an amino group, which is a versatile functional group for further synthetic manipulations, including diazotization and coupling reactions, or amide bond formation.
Influence on Reaction Stereoselectivity: In some cases, the presence of a nitrophenoxy group can influence the stereochemical outcome of reactions at other parts of the molecule.
The incorporation of nitrophenoxy units is a common strategy in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Structural Elucidation and Nomenclatural Aspects of Methyl (E)-4-(2-nitrophenoxy)-2-butenoate in the Context of Butenoate Systems
This compound is systematically named according to IUPAC nomenclature. The name precisely describes its structure:
methyl...-2-butenoate: This indicates a four-carbon chain with a double bond between carbons 2 and 3, and a methyl ester at carbon 1.
(E)-: This stereochemical descriptor specifies that the substituents on the double bond are on opposite sides (trans configuration).
4-(2-nitrophenoxy)-: This denotes a substituent at carbon 4, which is an ether linkage to a phenyl group that has a nitro group at the ortho (position 2) position.
The structure of this compound, with its CAS number 478064-21-0, combines the butenoate backbone with the nitrophenoxy moiety through an ether linkage. nih.gov The key structural features are the planar α,β-unsaturated ester system and the substituted aromatic ring. The relative orientation of these two parts of the molecule will be determined by the bond angles and rotations around the ether linkage and the C3-C4 single bond.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| 1H NMR | Doublet of doublets for vinyl protons with J ≈ 15 Hz, singlet for methyl ester, signals for O-CH2 group, and distinct signals for the four aromatic protons. |
| 13C NMR | Signals for carbonyl carbon, two vinyl carbons, methylene (B1212753) carbon, methyl carbon, and six aromatic carbons. |
| IR Spectroscopy | Strong C=O stretch for the ester, C=C stretch for the alkene, C-O-C stretch for the ether, and characteristic N-O stretches for the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula C11H11NO5. |
Historical Development and Contemporary Relevance of this compound in Academic Research
The synthesis of ethers, a key structural feature of this compound, has a long history in organic chemistry, with the Williamson ether synthesis, developed in the 1850s, remaining a fundamental method. This reaction typically involves the reaction of an alkoxide with an alkyl halide. researchgate.net The synthesis of α,β-unsaturated esters also has deep roots in classic organic reactions.
While specific seminal publications detailing the first synthesis and applications of this compound are not prominent in the academic literature, its structure suggests its potential as a versatile intermediate in organic synthesis. The contemporary relevance of this and similar molecules lies in their potential use in:
Medicinal Chemistry: The combination of the butenoate and nitrophenoxy motifs could be explored for the development of novel therapeutic agents. Nitroaromatic compounds have a history of use in various pharmaceuticals.
Materials Science: The conjugated system and the polar nitro group could impart interesting electronic or optical properties, making such compounds candidates for investigation in materials science.
Complex Molecule Synthesis: As a bifunctional molecule, it can serve as a building block for the synthesis of more complex natural and unnatural products. The nitrophenoxy group can be a precursor to an amino group, allowing for the introduction of nitrogen-containing heterocycles, while the butenoate moiety can be elaborated through a variety of carbon-carbon bond-forming reactions.
The study of such molecules contributes to the fundamental understanding of how different functional groups influence each other's reactivity and how this interplay can be harnessed for the efficient construction of new and valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-(2-nitrophenoxy)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-16-11(13)7-4-8-17-10-6-3-2-5-9(10)12(14)15/h2-7H,8H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBVOLPRBZKTB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/COC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320072 | |
| Record name | methyl (E)-4-(2-nitrophenoxy)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478064-21-0 | |
| Record name | methyl (E)-4-(2-nitrophenoxy)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Methyl E 4 2 Nitrophenoxy 2 Butenoate
Retrosynthetic Analysis of Methyl (E)-4-(2-nitrophenoxy)-2-butenoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.comub.edu For this compound, two primary disconnections are logical: the ether linkage (C-O bond) and the carbon-carbon double bond (C=C).
C-O Bond Disconnection (Ether Linkage): This disconnection breaks the bond between the phenoxy oxygen and the butenoate chain. This approach, analogous to the Williamson ether synthesis, identifies 2-nitrophenol (B165410) and a C4 electrophile, methyl (E)-4-halobut-2-enoate (e.g., methyl (E)-4-bromobut-2-enoate), as potential precursors or "synthons". This is a common strategy for ether synthesis. amazonaws.com
C=C Bond Disconnection (Olefination): Disconnecting the α,β-double bond points towards an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. youtube.com This route simplifies the target molecule into an aldehyde, 2-(2-nitrophenoxy)acetaldehyde, and a phosphorus ylide or phosphonate (B1237965) carbanion derived from a C2 fragment like methyl (triphenylphosphoranylidene)acetate or methyl (dialkoxyphosphoryl)acetate.
These two primary disconnections suggest a synthetic plan where the ether is formed first, followed by the construction of the α,β-unsaturated ester, or vice-versa. The choice of pathway often depends on the availability of starting materials and the efficiency of the key reactions.
Convergent and Linear Synthesis Pathways for this compound
Both linear and convergent approaches can be devised for the synthesis of the target molecule. A linear synthesis would involve sequential modification of a single starting material, while a convergent synthesis would prepare key fragments separately before combining them.
The formation of the ether linkage is a critical step that can be achieved via the O-alkylation of 2-nitrophenol. In this reaction, the phenoxide ion, generated by treating 2-nitrophenol with a suitable base, acts as a nucleophile.
The general reaction is as follows: 2-Nitrophenol + Base → 2-Nitrophenoxide 2-Nitrophenoxide + Methyl (E)-4-halobut-2-enoate → this compound
The choice of base is crucial to deprotonate the phenol (B47542) without promoting side reactions like hydrolysis of the ester. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Table 1: Conditions for O-Alkylation of 2-Nitrophenol
| Alkylating Agent | Base | Solvent | Typical Temperature |
|---|---|---|---|
| Methyl (E)-4-bromobut-2-enoate | K₂CO₃ | DMF | Room Temperature to 60 °C |
| Methyl (E)-4-tosyloxybut-2-enoate | NaH | THF/DMF | 0 °C to Room Temperature |
The formation of the C=C double bond with specific (E)-stereochemistry is effectively achieved using olefination reactions.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its high (E)-selectivity when using stabilized phosphonate carbanions. organic-chemistry.orgconicet.gov.ar The reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone. wikipedia.org For the synthesis of the target molecule, the precursors would be 2-(2-nitrophenoxy)acetaldehyde and a phosphonate reagent like methyl 2-(dimethoxyphosphoryl)acetate. The phosphonate is first deprotonated with a base (e.g., NaH, NaOMe) to form a nucleophilic carbanion, which then attacks the aldehyde. organic-chemistry.org The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.orgorgsyn.org
Wittig Reaction: The Wittig reaction is another powerful method for alkene synthesis. berkeley.eduorganic-chemistry.org It uses a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, which is also a stabilized ylide. Stabilized ylides in the Wittig reaction generally favor the formation of (E)-alkenes due to the thermodynamic stability of the reaction intermediates. organic-chemistry.org The primary drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes be challenging to separate from the desired product. berkeley.edu
Table 2: Comparison of HWE and Wittig Reactions for (E)-Butenoate Synthesis
| Reaction | Phosphorus Reagent | Typical Base | Stereoselectivity | Byproduct |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Methyl 2-(dimethoxyphosphoryl)acetate | NaH, NaOMe, K₂CO₃ | High (E)-selectivity | Water-soluble dialkyl phosphate |
| Wittig | Methyl (triphenylphosphoranylidene)acetate | NaH, BuLi, NaOMe | Good (E)-selectivity (stabilized ylide) | Triphenylphosphine oxide |
A plausible and efficient multi-step linear synthesis can be designed starting from 2-nitrophenol and a simple C2 synthon. truman.eduscribd.com
Proposed Synthetic Route:
Step 1: O-Alkylation. 2-Nitrophenol is reacted with a protected 2-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal (B89532), in the presence of a base like potassium carbonate. This step forms the intermediate 1-(2,2-dimethoxyethoxy)-2-nitrobenzene.
Step 2: Deprotection. The acetal protecting group is removed under acidic conditions (e.g., aqueous HCl) to yield the key aldehyde intermediate, 2-(2-nitrophenoxy)acetaldehyde.
Step 3: Olefination. The aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction with methyl 2-(dimethoxyphosphoryl)acetate and a base like sodium methoxide (B1231860) in methanol (B129727) to stereoselectively form the final product, this compound.
This sequence is logical because it avoids handling potentially unstable aldehydes for extended periods and utilizes the highly reliable HWE reaction to establish the required (E)-geometry in the final step.
Stereoselective and Regioselective Considerations in the Synthesis of this compound
Stereoselectivity: The primary stereochemical challenge in this synthesis is the selective formation of the (E)-isomer of the α,β-unsaturated ester. As discussed, the Horner-Wadsworth-Emmons reaction is exceptionally well-suited for this purpose. wikipedia.org The high (E)-selectivity arises from the thermodynamic favorability of the anti-periplanar alignment of the bulky groups in the transition state leading to the oxaphosphetane intermediate, which minimizes steric hindrance. organic-chemistry.org Reaction conditions can further enhance this selectivity; for instance, using lithium or sodium salts and conducting the reaction at room temperature or slightly elevated temperatures generally favors the (E)-product. wikipedia.org
Regioselectivity: Regioselectivity is a key consideration during the O-alkylation of 2-nitrophenol. The 2-nitrophenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (C-alkylation). However, under standard Williamson ether synthesis conditions (polar aprotic solvent, moderate temperature), O-alkylation is overwhelmingly favored due to the higher electronegativity and accessibility of the phenoxide oxygen. The choice of counter-ion can also influence the outcome, with potassium salts often promoting higher O-alkylation selectivity.
Catalytic Methodologies in the Preparation of this compound
While traditional stoichiometric reagents are effective, catalytic methods can offer milder conditions and improved efficiency.
Phase-Transfer Catalysis (PTC) for O-Alkylation: The O-alkylation of 2-nitrophenol can be performed under phase-transfer conditions. Using a catalyst like tetrabutylammonium (B224687) bromide (TBAB), the reaction can be carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent), which can simplify the procedure and avoid the use of strong, anhydrous bases like NaH.
Organocatalysis for Olefination: While less common for HWE-type reactions, organocatalytic approaches have been developed for related transformations. For instance, certain amine catalysts can promote Knoevenagel condensation, a related C=C bond-forming reaction, which could be adapted depending on the chosen precursors. nih.gov
Transition Metal Catalysis: Cross-metathesis is a powerful catalytic method for forming C=C bonds. A potential, though more complex, route could involve the cross-metathesis of 2-(allyloxy)-1-nitrobenzene with methyl acrylate (B77674) using a ruthenium catalyst (e.g., Grubbs catalyst). However, controlling the (E)-selectivity in this specific context might be challenging compared to the HWE reaction. purdue.edu
The application of these catalytic methods could provide more sustainable and efficient routes to this compound, aligning with modern principles of green chemistry.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for developing environmentally benign and sustainable manufacturing processes. epa.govnih.gov This involves designing chemical reactions that reduce or eliminate the use and generation of hazardous substances. msu.edu Key principles relevant to the plausible synthetic routes for this target molecule, such as the Williamson ether synthesis and the Mitsunobu reaction, are discussed below.
Key Green Chemistry Principles in Synthesis:
Waste Prevention and Atom Economy : A primary goal is to prevent waste generation rather than treating it after it has been created. epa.govmsu.edu Atom economy is a metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org
Williamson Ether Synthesis : This method, involving the reaction of a sodium salt of 2-nitrophenol with a methyl 4-halo-2-butenoate, can exhibit high atom economy as the main byproduct is a simple salt (e.g., NaBr).
Mitsunobu Reaction : Conversely, the Mitsunobu reaction has a poor atom economy. acs.org The reaction of 2-nitrophenol with methyl (E)-4-hydroxy-2-butenoate requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate (like DEAD or DIAD), which are converted into triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, generating significant waste. acs.orgtcichemicals.com
Use of Safer Solvents and Auxiliaries : Many traditional organic syntheses employ hazardous solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. epa.gov
In the Williamson synthesis, polar aprotic solvents such as DMF and DMSO are commonly used but pose health and environmental risks. numberanalytics.comwikipedia.org Research into greener alternatives like ionic liquids, supercritical fluids, or even water with phase-transfer catalysts represents a more sustainable approach. wikipedia.org
The Mitsunobu reaction typically uses solvents like THF or dichloromethane (B109758), which also have environmental drawbacks. numberanalytics.com Exploring solvent-free conditions or using more benign solvents is a key area for green process development. mun.ca
Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can facilitate a reaction multiple times, minimizing waste. acs.org
The Williamson synthesis can be enhanced by using phase-transfer catalysts, which can increase reaction rates and allow for the use of less hazardous solvent systems. wikipedia.org
The standard Mitsunobu reaction is inherently wasteful due to its reliance on stoichiometric reagents. organic-chemistry.org Developing catalytic versions of this transformation remains a significant challenge in green chemistry. acs.org
Energy Efficiency : Chemical reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. epa.gov The use of microwave irradiation as an alternative to conventional heating can be a more energy-efficient method, often leading to shorter reaction times and higher yields. sacredheart.edu This could be applied to accelerate the Williamson ether synthesis.
Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. nih.govacs.org A synthetic strategy that directly couples the key fragments without the need for protecting and deprotecting steps is preferable.
The following table provides a comparative overview of the two potential synthetic routes based on green chemistry principles.
| Green Chemistry Principle | Williamson Ether Synthesis | Mitsunobu Reaction |
| Atom Economy | High; byproduct is an inorganic salt. | Low; stoichiometric byproducts (triphenylphosphine oxide, hydrazine derivative) are generated. acs.org |
| Reagents | Uses a strong base (e.g., NaH) and an alkyl halide. | Uses stoichiometric amounts of triphenylphosphine and DEAD/DIAD. organic-chemistry.org |
| Solvents | Traditionally uses polar aprotic solvents (DMF, DMSO); potential for greener alternatives. numberanalytics.comwikipedia.org | Typically uses THF or DCM. numberanalytics.com |
| Catalysis | Can be performed using phase-transfer catalysis. wikipedia.org | Not a catalytic reaction in its standard form. |
| Waste | Low to moderate. | High, due to stoichiometric byproducts that can be difficult to remove. tcichemicals.com |
Optimization of Reaction Conditions and Yields for this compound Production
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product, which in turn enhances the economic viability and sustainability of the synthesis. For a target molecule like this compound, optimization would focus on key parameters within plausible synthetic strategies like the Williamson ether synthesis and the Mitsunobu reaction.
Optimization of the Williamson Ether Synthesis Route
In this approach, the sodium salt of 2-nitrophenol would be reacted with a suitable electrophile, such as methyl (E)-4-bromo-2-butenoate, via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com
Choice of Base and Solvent : The selection of the base and solvent is critical for efficiently deprotonating the phenolic hydroxyl group and facilitating the nucleophilic attack. numberanalytics.com Strong bases like sodium hydride (NaH) are highly effective. The solvent plays a crucial role; polar aprotic solvents like DMF or DMSO enhance the nucleophilicity of the alkoxide and are often preferred, leading to higher yields compared to protic solvents. numberanalytics.comnumberanalytics.com
Concentration : Reactant concentration can also influence the reaction rate. A concentration range of 0.1-0.5 M is commonly used. numberanalytics.com
The following interactive table illustrates the hypothetical optimization of reaction conditions for the Williamson ether synthesis of the target compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 56 | 12 | 65 |
| 2 | NaH | THF | 66 | 8 | 80 |
| 3 | NaH | DMF | 80 | 4 | 92 |
| 4 | KOtBu | DMSO | 80 | 4 | 95 |
| 5 | NaH | DMF | 100 | 2 | 88 |
This data is illustrative and based on general principles of the Williamson ether synthesis. numberanalytics.comwikipedia.org
Optimization of the Mitsunobu Reaction Route
This route involves the reaction of 2-nitrophenol with methyl (E)-4-hydroxy-2-butenoate in the presence of a phosphine (B1218219) and an azodicarboxylate. organic-chemistry.orgrsc.org
Reagent Selection and Stoichiometry : The choice of phosphine (e.g., triphenylphosphine, PPh₃) and azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) can significantly affect the reaction outcome. numberanalytics.com DIAD is often preferred over DEAD due to its greater stability. numberanalytics.com The stoichiometry of the reagents is crucial; typically, a 1:1:1 ratio of the alcohol, phenol, and azodicarboxylate is used with a slight excess of the phosphine to ensure complete conversion. numberanalytics.com
Temperature : The Mitsunobu reaction is often performed at temperatures ranging from -20 °C to room temperature. numberanalytics.com Lower temperatures can enhance selectivity and minimize the formation of side products. ontosight.ai
Solvent : Anhydrous tetrahydrofuran (B95107) (THF) and dichloromethane (DCM) are common solvents for this reaction. numberanalytics.com The choice of solvent can impact reaction rates and solubility of the reagents.
Order and Rate of Addition : For sensitive substrates, the slow addition of the azodicarboxylate to a solution of the alcohol, phenol, and phosphine can improve yields and selectivity by minimizing the formation of unwanted byproducts. numberanalytics.com
The interactive table below presents a hypothetical optimization study for the Mitsunobu synthesis of the target compound.
| Entry | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | DEAD | THF | 25 | 70 |
| 2 | PPh₃ | DIAD | THF | 25 | 78 |
| 3 | PPh₃ | DIAD | THF | 0 | 85 |
| 4 | PBu₃ | DIAD | THF | 0 | 88 |
| 5 | PPh₃ | DIAD | DCM | 0 | 82 |
This data is illustrative and based on general principles of the Mitsunobu reaction. numberanalytics.comresearchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl E 4 2 Nitrophenoxy 2 Butenoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of Methyl (E)-4-(2-nitrophenoxy)-2-butenoate
High-resolution NMR spectroscopy is the most powerful tool for determining the precise chemical structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for elucidating the molecule's configuration and preferred conformation.
The (E)-configuration of the double bond is a key stereochemical feature. This is typically confirmed by the ¹H NMR coupling constant between the two vinyl protons (H2 and H3), which is expected to be in the range of 15-16 Hz, a characteristic value for a trans-alkene.
Expected ¹H and ¹³C NMR Data
Based on the structure, a predicted set of NMR chemical shifts can be compiled. The actual experimental values may vary depending on the solvent and concentration.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (OCH₃) | ~3.75 (s, 3H) | ~52.0 |
| 2 (=CH) | ~6.20 (dt, 1H) | ~122.0 |
| 3 (=CH) | ~7.10 (dt, 1H) | ~145.0 |
| 4 (CH₂) | ~4.90 (d, 2H) | ~68.0 |
| 5 (C=O) | - | ~166.0 |
| 1' (C-OAr) | - | ~151.0 |
| 2' (C-NO₂) | - | ~140.0 |
| 3' (Ar-H) | ~7.90 (dd, 1H) | ~125.5 |
| 4' (Ar-H) | ~7.60 (td, 1H) | ~121.0 |
| 5' (Ar-H) | ~7.20 (td, 1H) | ~134.0 |
| 6' (Ar-H) | ~7.10 (dd, 1H) | ~115.0 |
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the full connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key expected correlations would be observed between:
The vinyl protons H2 and H3.
The vinyl proton H2 and the allylic methylene (B1212753) protons H4.
Within the aromatic ring, correlations between adjacent protons (H3'/H4', H4'/H5', H5'/H6').
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹J_CH_). It allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For example, the proton signal at ~4.90 ppm (H4) would correlate with the carbon signal at ~68.0 ppm (C4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from:
The methoxy (B1213986) protons (H1) to the carbonyl carbon (C5).
The methylene protons (H4) to the ether-linked aromatic carbon (C1') and the vinyl carbon (C2).
The vinyl proton H3 to the carbonyl carbon (C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For this molecule, NOESY could reveal spatial proximity between the methylene protons (H4) and the aromatic proton at the 6' position, which would help define the orientation of the phenoxy group relative to the butenoate chain.
The single bonds in this compound, specifically the C4-O and O-C1' bonds, are subject to rotation. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, significant steric hindrance, particularly from the ortho-nitro group, could create a substantial energy barrier to rotation around the O-C1' bond.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could be used to investigate this phenomenon. If the rotational barrier is high enough (typically >5 kcal/mol), cooling the sample could slow the rotation to the point where distinct signals for different conformers (rotamers) might be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Such studies would provide valuable insight into the conformational flexibility and steric properties of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis in this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions in the solid state. The spectra are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.
The key functional groups in this compound each have characteristic vibrational frequencies.
Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |
| Nitro (NO₂) | Asymmetric Stretch | ~1525 | Strong | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong | Strong |
| Ester Carbonyl (C=O) | Stretch | ~1725 | Strong | Medium |
| Alkene (C=C) | Stretch | ~1650 | Medium | Strong |
| Aromatic Ring | C=C Stretches | ~1600, ~1475 | Medium-Strong | Medium-Strong |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | ~1250 | Strong | Medium |
| Ester (C-O) | Stretch | ~1170 | Strong | Medium |
| Vinyl C-H | Out-of-plane bend (trans) | ~970 | Strong | Weak |
The asymmetric and symmetric stretching vibrations of the nitro group are typically very strong in both IR and Raman spectra and are characteristic of nitroaromatic compounds. researchgate.netesisresearch.org The position of the ester carbonyl stretch is indicative of conjugation; its value around 1725 cm⁻¹ is typical for an α,β-unsaturated ester. The strong band expected around 970 cm⁻¹ in the IR spectrum would be diagnostic for the (E)-configuration of the carbon-carbon double bond.
In the solid state, intermolecular interactions, such as dipole-dipole interactions involving the polar nitro and ester groups, can lead to shifts in vibrational frequencies and band broadening compared to the solution or gas phase. Analysis of these spectral changes can provide insights into crystal packing.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation of this compound
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₁NO₅), the calculated exact mass is 237.0637 Da. An experimental HRMS measurement yielding a mass very close to this value would unequivocally confirm the molecular formula.
In addition to molecular formula confirmation, mass spectrometry, particularly with techniques like electron ionization (EI), provides information on the molecule's structure through its fragmentation pattern. The molecular ion (M⁺˙) at m/z 237 would be expected, and its fragmentation would likely proceed through several characteristic pathways.
Plausible Fragmentation Pathways
Loss of Methoxy Radical: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which would lead to a fragment ion at m/z 206. libretexts.org
Loss of the Nitro Group: Cleavage of the C-NO₂ bond can occur, leading to the loss of •NO₂ and a fragment at m/z 191.
Cleavage of the Ether Bond: The bond between the phenoxy oxygen and the butenoate chain can cleave. This could lead to the formation of a 2-nitrophenoxy radical and a cation at m/z 113, or the formation of a 2-nitrophenolate (B253475) anion and a cation at m/z 123 (2-nitrophenol).
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the ester itself, other hydrogen rearrangements could lead to complex fragmentation patterns.
A detailed analysis of the tandem MS (MS/MS) spectrum of the molecular ion would be required to definitively establish the fragmentation pathways and the structures of the resulting fragment ions.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the (E)-geometry of the alkene and revealing the conformation of the molecule in the crystal lattice.
For this compound, crystallographic analysis would be expected to reveal:
The planarity of the α,β-unsaturated ester system.
The torsion angles around the C4-O-C1'-C2' bonds, which define the orientation of the 2-nitrophenyl group relative to the rest of the molecule. Steric hindrance from the ortho-nitro group would likely cause the phenyl ring to be twisted out of the plane of the C4-O-C1' atoms. researchgate.net
While the crystal structure for the title compound is not publicly available, data from similar structures, such as methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, show the trans-conformation of the butenoate chain and specific intermolecular hydrogen bonding patterns that dictate the crystal packing. researchgate.net
Computational and Theoretical Investigations of Methyl E 4 2 Nitrophenoxy 2 Butenoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction of Methyl (E)-4-(2-nitrophenoxy)-2-butenoate
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of this compound. These computational methods are instrumental in understanding the molecule's behavior at a subatomic level.
The geometry of this compound is optimized using DFT methods, such as the B3LYP functional with a 6-31G* basis set, to find its most stable three-dimensional conformation. iucr.org A key structural feature is the dihedral angle between the phenyl ring and the butenoate side chain, which is influenced by the steric and electronic effects of the ortho-nitro group. nih.gov The nitro group itself may be slightly twisted out of the plane of the phenyl ring to minimize steric hindrance. nih.gov
The electronic properties are elucidated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For molecules of this type, the HOMO is typically localized on the electron-rich nitrophenoxy moiety, while the LUMO is often distributed across the α,β-unsaturated ester system, which acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. globalresearchonline.net A smaller gap suggests higher reactivity. researchgate.net
A Molecular Electrostatic Potential (MEP) map reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. The MEP for this compound would be expected to show negative potential (red/yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating their propensity to attract electrophiles. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms of the methyl group and the aromatic ring. iucr.org
Various reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's chemical behavior. These descriptors are summarized in the table below.
| Descriptor | Formula | Predicted Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; higher softness indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of the molecule. |
These quantum chemical calculations provide a comprehensive understanding of the electronic structure and inherent reactivity of this compound, guiding the prediction of its chemical behavior. globalresearchonline.netresearchgate.net
Conformational Analysis and Energy Landscapes of this compound through Molecular Mechanics and Dynamics Simulations
The flexibility of this compound, arising from several rotatable single bonds, necessitates a thorough conformational analysis to understand its three-dimensional structure and behavior in different environments. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and energy landscapes of such flexible molecules. nih.gov
The potential energy surface (PES) can be mapped by plotting the energy as a function of the key dihedral angles. This map reveals the global minimum energy conformation, representing the most stable structure, as well as other local minima corresponding to other stable conformers. The energy barriers between these conformers can also be determined, providing insight into the dynamics of conformational changes.
Molecular dynamics simulations offer a more dynamic picture of the molecule's behavior over time. osti.gov By simulating the motion of the atoms at a given temperature, MD simulations can explore the accessible conformational space and the transitions between different conformers. acs.org These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. acs.org
Analysis of the MD trajectory provides information on various structural and dynamic properties. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the simulation and identify conformational changes. acs.org The radius of gyration (Rg) provides a measure of the molecule's compactness, while the solvent accessible surface area (SASA) quantifies its exposure to the solvent. acs.org
The table below summarizes the key dihedral angles that would be the focus of a conformational analysis of this compound.
| Dihedral Angle | Description | Expected Influence on Conformation |
| Car-Car-O-C | Rotation around the aryl-ether bond | Influences the orientation of the butenoate chain relative to the phenyl ring. |
| Car-O-C-C | Rotation around the ether C-O bond | Determines the extension of the side chain. |
| O-C-C=C | Rotation around the C-C single bond adjacent to the double bond | Affects the overall shape and potential for intramolecular interactions. |
| C=C-C=O | Rotation around the C-C single bond of the ester group | Generally prefers a planar or near-planar arrangement to maximize conjugation. |
Through these computational techniques, a detailed understanding of the conformational preferences and dynamic behavior of this compound can be achieved, which is crucial for interpreting its spectroscopic properties and biological activity. tudelft.nl
Theoretical Elucidation of Reaction Mechanisms and Transition States Involving this compound
Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
The α,β-unsaturated ester moiety in this compound is a key reactive site. It can undergo nucleophilic attack at two positions: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition). pressbooks.pub DFT calculations can be employed to model these reaction pathways with various nucleophiles. rsc.org
For a given reaction, the geometries of the reactants, products, and all intermediates are optimized. Transition state structures, which represent the highest energy point along the reaction coordinate, are located using specialized algorithms. The authenticity of a transition state is confirmed by frequency analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
A plausible reaction to study theoretically is the Michael addition of a simple nucleophile, such as a methoxide (B1231860) ion, to the β-carbon of the butenoate chain. The reaction would likely proceed through a two-step mechanism: nucleophilic attack to form an enolate intermediate, followed by protonation to yield the final product.
The table below outlines the expected steps and key energetic parameters for a theoretical investigation of the Michael addition to this compound.
| Reaction Step | Description | Key Energetic Parameter |
| Step 1 | Nucleophilic attack of the methoxide ion on the β-carbon. | Activation Energy (ΔE‡1) for the formation of the enolate intermediate via Transition State 1 (TS1). |
| Intermediate | Formation of a stable enolate intermediate. | Relative energy of the intermediate. |
| Step 2 | Protonation of the enolate intermediate. | Activation Energy (ΔE‡2) for the protonation step via Transition State 2 (TS2). |
| Overall Reaction | The complete transformation from reactants to products. | Overall reaction enthalpy (ΔHrxn). |
By comparing the activation energies for 1,2- versus 1,4-addition, it is possible to predict the regioselectivity of the reaction. fiveable.me Such theoretical studies provide a detailed, atomistic view of reaction mechanisms that can be difficult to obtain through experimental methods alone. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of this compound.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. uncw.edu The procedure involves first obtaining the optimized geometry of the molecule. Since the observed NMR spectrum is an average over all thermally accessible conformations, it is crucial to perform a conformational search and calculate the chemical shifts for each low-energy conformer. uncw.edu
The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for each conformer at a given temperature. uncw.edu These theoretical values are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. It is often necessary to apply a linear scaling correction to the calculated shifts to improve agreement with experimental data. github.io
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. This is achieved by performing a frequency calculation on the optimized geometry of the molecule. globalresearchonline.net The calculation yields the harmonic vibrational frequencies and their corresponding intensities.
Due to the approximations inherent in the calculations (e.g., the harmonic approximation), the calculated frequencies are often systematically higher than the experimental values. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve their accuracy. globalresearchonline.net The predicted spectrum can then be compared with the experimental spectrum to aid in the assignment of vibrational modes.
The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for some key functional groups in this compound.
| Parameter | Functional Group | Predicted Value |
| 13C NMR Chemical Shift (ppm) | C=O (ester) | ~165-170 |
| C-NO2 (aromatic) | ~140-150 | |
| C=C (alkene) | ~120-140 | |
| 1H NMR Chemical Shift (ppm) | =C-H (alkene) | ~6.0-7.5 |
| O-CH3 (ester) | ~3.7-3.9 | |
| Aromatic-H | ~7.0-8.0 | |
| Vibrational Frequency (cm-1) | C=O stretch | ~1720-1740 |
| NO2 asymmetric stretch | ~1520-1560 | |
| NO2 symmetric stretch | ~1340-1360 | |
| C=C stretch | ~1640-1660 | |
| C-O-C stretch | ~1200-1250 |
These computational predictions of spectroscopic parameters serve as a powerful complement to experimental data, aiding in the confirmation of the molecular structure and providing a deeper understanding of its properties. conicet.gov.arresearchgate.netresearchgate.net
Study of Non-Covalent Interactions and Intermolecular Forces involving this compound
Non-covalent interactions play a crucial role in determining the supramolecular structure, crystal packing, and interactions with other molecules for this compound. wikipedia.org Computational methods are essential for identifying and quantifying these weak forces.
The presence of the nitroaromatic system and the ester group provides multiple sites for various non-covalent interactions. These can include hydrogen bonds, π-π stacking interactions, and van der Waals forces. nih.gov
Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor. The oxygen atoms of the nitro group and the carbonyl group are potential sites for forming weak C-H···O hydrogen bonds with neighboring molecules in the solid state or with solvent molecules. researchgate.net
π-π Stacking: The electron-deficient nitro-substituted phenyl ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important in the crystal packing of aromatic compounds and can influence their physical properties. researchgate.net The geometry of these interactions (e.g., face-to-face or offset) can be investigated computationally.
Analysis of Non-Covalent Interactions: Several computational tools can be used to visualize and analyze non-covalent interactions. The Non-Covalent Interaction (NCI) index is a particularly useful method that allows for the visualization of weak interactions in real space based on the electron density and its derivatives. researchgate.net NCI plots typically show large, colored surfaces in regions of non-covalent interactions, with the color indicating the strength and type of interaction (e.g., blue for strong attractive, green for weak van der Waals, and red for repulsive).
Quantum Theory of Atoms in Molecules (QTAIM) analysis can also be employed to characterize non-covalent interactions by identifying bond critical points (BCPs) in the electron density between interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the strength and nature of the interaction.
The table below summarizes the types of non-covalent interactions that could be significant for this compound.
| Type of Interaction | Donor/Acceptor Groups Involved | Expected Significance |
| C-H···O Hydrogen Bonds | C-H bonds (aromatic, alkene, methyl) as donors; O atoms (nitro, carbonyl, ether) as acceptors. | Important for crystal packing and solvation. |
| π-π Stacking | Interaction between two nitrophenyl rings. | Can contribute significantly to the stability of the crystal lattice. |
| Dipole-Dipole Interactions | Between the polar nitro and ester functional groups of adjacent molecules. | Influence the orientation of molecules in the solid state. |
| Van der Waals Forces | General dispersion forces between all atoms. | Contribute to the overall intermolecular cohesion. |
By studying these non-covalent interactions, a deeper understanding of the solid-state properties and intermolecular recognition processes of this compound can be achieved. iucr.org
Synthetic Utility and Advanced Applications of Methyl E 4 2 Nitrophenoxy 2 Butenoate in Contemporary Organic Chemistry
Methyl (E)-4-(2-nitrophenoxy)-2-butenoate as a Versatile Building Block for Complex Organic Scaffolds
The inherent reactivity of the distinct functional groups within this compound makes it an attractive starting material for the construction of intricate molecular frameworks. The α,β-unsaturated ester functionality serves as a Michael acceptor, enabling conjugate addition reactions with a variety of nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex organic structures.
Furthermore, the nitro group can be readily transformed into other functional groups. For instance, its reduction to an amino group provides a handle for the introduction of nitrogen-containing substituents or for intramolecular cyclization reactions. The synergistic interplay between the Michael acceptor and the latent amino group (derived from the nitro group) allows for the design of tandem reaction sequences, leading to the rapid construction of polyfunctionalized molecules from a relatively simple starting material.
Table 1: Potential Reactions for Scaffold Elaboration
| Reaction Type | Reagent/Catalyst | Potential Product Scaffold |
|---|---|---|
| Michael Addition | Grignard reagents, organocuprates | Substituted butanoates |
| Diels-Alder Reaction | Dienes (e.g., butadiene, cyclopentadiene) | Cyclohexene derivatives |
| 1,3-Dipolar Cycloaddition | Azides, nitrile oxides | Triazoles, isoxazoles |
Role in the Synthesis of Heterocyclic Compounds and Diverse Molecular Architectures
The strategic placement of reactive sites in this compound makes it a particularly valuable precursor for the synthesis of a wide range of heterocyclic compounds. The reduction of the nitro group to an amine, followed by intramolecular reactions, is a powerful strategy for constructing nitrogen-containing heterocycles. For example, the resulting amino group can undergo intramolecular amidation with the ester functionality, potentially leading to the formation of lactams.
Alternatively, the amine can participate in cyclization reactions with the α,β-unsaturated system. The presence of the ether linkage also offers opportunities for further synthetic manipulations, such as cleavage and subsequent functionalization, to generate diverse molecular architectures. The versatility of this starting material allows for the synthesis of various heterocyclic systems, including but not limited to, benzodiazepines, quinolines, and other fused aromatic structures, which are prevalent in medicinal chemistry and materials science.
Precursor for Advanced Functional Materials and Polymer Chemistry
The polymerizability of this compound, primarily through the reactive double bond of the butenoate moiety, opens avenues for its use in the development of novel polymers. The presence of the polar nitrophenoxy group can impart unique properties to the resulting polymeric materials, such as altered solubility, thermal stability, and optical characteristics.
Moreover, the nitro group can be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the polymer's properties. For instance, reduction of the nitro groups to amino groups would introduce basic sites along the polymer chain, which could be utilized for further functionalization or for applications in areas such as catalysis or ion exchange. The potential for creating functional polymers from this monomer makes it a subject of interest for materials scientists.
Table 2: Potential Polymerization Methods and Resulting Polymer Properties
| Polymerization Method | Initiator | Potential Polymer Properties |
|---|---|---|
| Free Radical Polymerization | AIBN, Benzoyl peroxide | Thermoplastics with tunable polarity |
| Anionic Polymerization | n-Butyllithium | Polymers with controlled molecular weight |
Application in the Development of Novel Organic Reactions and Methodologies
The unique electronic and steric environment of this compound can be exploited in the development of new synthetic reactions and methodologies. The electron-withdrawing nature of the nitrophenoxy group can influence the reactivity of the α,β-unsaturated system, potentially leading to novel reactivity patterns in the presence of specific catalysts.
For example, asymmetric conjugate addition reactions catalyzed by chiral organocatalysts or metal complexes could be explored to generate enantiomerically enriched products. The development of such methodologies is of high importance in the synthesis of pharmaceuticals and other biologically active molecules. Furthermore, the molecule could serve as a model substrate for testing the efficacy of new catalysts and for studying reaction mechanisms.
Utilization in Supramolecular Chemistry and Self-Assembly Processes
The aromatic ring and the polar nitro and ester groups of this compound provide sites for non-covalent interactions, such as π-π stacking, hydrogen bonding (after modification), and dipole-dipole interactions. These interactions can be harnessed to direct the self-assembly of the molecules into well-defined supramolecular architectures.
For instance, after reduction of the nitro group to an amine and hydrolysis of the ester to a carboxylic acid, the resulting molecule would possess both hydrogen bond donor and acceptor sites, making it a prime candidate for the formation of self-assembled monolayers, gels, or liquid crystalline phases. The ability to control the assembly of molecules at the nanoscale is a key aspect of nanotechnology and has applications in areas ranging from drug delivery to molecular electronics.
Future Research Directions and Perspectives in the Chemistry of Methyl E 4 2 Nitrophenoxy 2 Butenoate
Development of Highly Efficient and Sustainable Synthetic Routes
Currently, there are no established and optimized synthetic routes specifically for methyl (E)-4-(2-nitrophenoxy)-2-butenoate in the public domain. Future research would need to focus on developing novel, efficient, and sustainable methods for its preparation. Key areas of investigation could include:
Exploration of Greener Solvents and Reagents: Moving away from traditional volatile organic compounds and hazardous reagents is a key goal in modern synthetic chemistry. Research could focus on utilizing bio-based solvents, ionic liquids, or even solvent-free conditions.
Catalytic Approaches: Investigating the use of catalysts, such as transition metals or organocatalysts, to improve reaction efficiency, reduce waste, and enable milder reaction conditions would be a primary objective.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a cornerstone of sustainable chemistry.
A comparative table of potential, yet currently hypothetical, synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Williamson Ether Synthesis | Well-established methodology. | May require harsh basic conditions; potential for side reactions. |
| Mitsunobu Reaction | Mild reaction conditions. | Stoichiometric amounts of reagents are required, leading to significant waste. |
| Palladium-Catalyzed C-O Coupling | High efficiency and functional group tolerance. | Catalyst cost and removal from the final product can be problematic. |
Exploration of Novel Catalytic Systems for Transformations
The reactivity of this compound is predicted to be influenced by its electrophilic alkene moiety and the nitroaromatic ring. Future research could explore a variety of catalytic transformations, including:
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemical outcome of reactions involving the butenoate backbone would be of significant interest for applications in pharmaceuticals and agrochemicals.
Photoredox Catalysis: Utilizing visible light to drive novel chemical transformations could open up new avenues for the functionalization of this molecule under mild conditions.
Biocatalysis: Employing enzymes as catalysts could offer highly selective and environmentally friendly methods for its transformation.
Integration in Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. Future work could focus on:
Developing Continuous Flow Processes: Designing and optimizing a continuous flow synthesis of this compound would be a significant step towards its large-scale production. numberanalytics.com
Automated Reaction Optimization: Utilizing automated systems to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading) could accelerate the development of efficient synthetic protocols.
Computational Design of New Reactions and Derivatives
Computational chemistry can be a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental work. Future computational studies could involve:
Density Functional Theory (DFT) Calculations: To understand the electronic structure and predict the most likely sites for nucleophilic or electrophilic attack.
Molecular Docking Studies: If a potential biological target is identified, computational methods could be used to predict its binding affinity and mode of interaction.
In Silico Screening of Derivatives: Virtually creating and evaluating a library of derivatives could help to identify new compounds with desirable properties.
Unexplored Reactivity Patterns and Advanced Functionalization Strategies
The unique combination of a nitro group, an ether linkage, and an α,β-unsaturated ester suggests a rich and unexplored reactivity profile for this compound. Future research could aim to:
Investigate Cycloaddition Reactions: The electron-deficient double bond could be a good candidate for various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct complex cyclic systems.
Explore Michael Additions: The butenoate system is a classic Michael acceptor, and its reactivity with a wide range of nucleophiles could be systematically studied.
Functionalization of the Aromatic Ring: The nitro group can be a versatile handle for further transformations, such as reduction to an amine, which could then be used for a variety of subsequent reactions.
Q & A
Q. What synthetic methodologies are effective for producing methyl (E)-4-(2-nitrophenoxy)-2-butenoate?
The compound is typically synthesized via nucleophilic substitution between methyl 4-hydroxy-2-butenoate and 2-nitrophenyl bromide under basic conditions (e.g., K₂CO₃). Optimizing solvent polarity (e.g., DMF) and temperature (0–5°C) minimizes ester hydrolysis. Phase-transfer catalysts like tetrabutylammonium iodide improve yields by enhancing interfacial reactivity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the E-configuration via coupling constants (J = 12–16 Hz for trans double bonds) and aromatic proton splitting patterns.
- IR Spectroscopy : Identifies ester carbonyl stretches (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₁NO₅, theoretical 253.06 g/mol) .
Q. What intermediates are critical in the synthesis pathway of this compound?
Key intermediates include:
Q. How does steric hindrance influence the reaction pathway during synthesis?
Bulky substituents on the nitro group can reduce nucleophilic substitution efficiency. For example, substituting 2-nitrophenyl bromide with 2,6-dinitrophenyl bromide decreases yields by 40% due to steric crowding at the reaction site. Computational modeling (DFT) helps predict steric effects on transition states .
Advanced Research Questions
Q. How can computational chemistry predict stereoselectivity in the formation of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states to calculate activation energies (ΔG‡) for E/Z isomers. HOMO-LUMO analysis identifies electronic factors controlling selectivity. A 2024 study achieved 95% E-selectivity by aligning computational predictions with solvent polarity adjustments .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound?
Conflicting dihedral angles (e.g., NMR vs. X-ray) may arise from dynamic effects. Variable-temperature NMR (300–400 K) and DFT-optimized geometries distinguish static disorder from true conformational flexibility. A recent study resolved a 7° discrepancy by identifying temperature-dependent rotational barriers .
Q. How can catalytic systems be optimized for large-scale production?
Screen transition metal catalysts (e.g., Pd(OAc)₂/PPh₃) under flow conditions. Monitor catalyst leaching via ICP-MS and optimize supports (e.g., silica-immobilized NHC ligands) for stability. A 2023 pilot study achieved 92% yield retention over 50 cycles using a mesoporous catalyst .
Q. What mechanisms underlie nitro group reduction during synthesis, and how can they be mitigated?
Nitro groups may undergo partial reduction to amines under acidic conditions. Stabilization strategies include:
Q. How do solvent effects influence the reaction kinetics of nitro-phenoxy coupling?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote ester hydrolysis. A 2022 kinetic study found DMF/water (95:5) optimal, achieving a rate constant (k) of 0.12 min⁻¹ at 25°C. Solvent polarity parameters (ET₃₀) correlate linearly with reaction rates (R² = 0.91) .
Q. What are the challenges in scaling up the synthesis from milligram to kilogram quantities?
Key issues include heat dissipation (ΔH = −85 kJ/mol), byproduct accumulation, and catalyst recovery. Implement gradient temperature control (0°C → 25°C over 6 hours) and continuous extraction systems. A 2024 scale-up protocol reduced impurity levels from 8% to <1% using centrifugal partition chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
